molecular formula C16H21NO4 B8717677 tert-Butyl 1-(2-methoxy-2-oxoethyl)isoindoline-2-carboxylate

tert-Butyl 1-(2-methoxy-2-oxoethyl)isoindoline-2-carboxylate

Cat. No.: B8717677
M. Wt: 291.34 g/mol
InChI Key: MZBJCRNZEDCXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 1-(2-methoxy-2-oxoethyl)isoindoline-2-carboxylate is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

tert-butyl 1-(2-methoxy-2-oxoethyl)-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-10-11-7-5-6-8-12(11)13(17)9-14(18)20-4/h5-8,13H,9-10H2,1-4H3

InChI Key

MZBJCRNZEDCXLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1CC(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 0° C. solution of (116.9 g, 401.2 mmol) material from Step B in DCM (800 mL) was added 200 mL of TFA dropwise over 15 minutes. After removing the cooling bath, the mixture was stirred for about 2.5 hours and then concentrated to dryness. The residue was dissolved in 500 mL of DCM and saturated aqueous sodium bicarbonate is slowly added until the mixture was slightly basic. The organic portion was separated and the aqueous portion is extracted two times with DCM. The combined organic portions were dried (Na2SO4) and concentrated to dryness. The residue was dissolved in 800 mL of DCM and DIPEA (57.0 g, 441.4 mmol) was added. To the mixture was added di-tert-butyl dicarbonate (96.3 g, 441.4 mmol) in five portions over 45 minutes and then stirred at r.t. for 16 hours. The mixture was washed with 10% aqueous sodium bisulfate, and the organic portion was separated and the aqueous portion is extracted two times with DCM. The combined organic extracts were dried ((Na2SO4) and concentrated to dryness. The resulting residue was dissolved in a small amount of DCM and filtered through 7 inch silica gel in a 2L sintered glass funnel eluting with 25% EtOAc/hexanes. The eluent was concentrated to dryness and the enantiomers were separated by chiral chromatography. The first eluting isomer was labeled as isomer #1 and the second eluting is labeled as isomer #2, which afforded about 52.6 g (45%) of the final compound (isomer 2). EIS-MS 292 [M+1].
Name
material
Quantity
116.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
57 g
Type
reactant
Reaction Step Two
Quantity
96.3 g
Type
reactant
Reaction Step Three
Yield
45%

Synthesis routes and methods II

Procedure details

3-[2-(tert-Butoxycarbonylamino-methyl)-phenyl]-acrylic acid methyl ester: To a solution of 161.0 g (561.8 mmol) of material from Part A, 58.0 g (674.2 mmol) of methyl acrylate and 170.5 g (1685.4 mmol) of triethylamine in 800 mL of N,N-dimethylformamide was added 7.9 g (11.2 mmol) of dichlorobis(triphenylphosphine)palladium(II) and the mixture was heated at 80° C. for 32 hr. The mixture was cooled, diluted with 1000 mL of ethyl acetate and washed with 10% aqueous sodium bisulfate. The aqueous portion was extracted three times with ethyl acetate and the combined organics were dried (Na2SO4), filtered and concentrated in vacuo. The residue was dissolved in a small amount of dichloromethane and filtered through 7 in. of silica gel in a 2 L sintered glass funnel eluting with 25% ethyl acetate/hexanes. The eluant was concentrated in vacuo and recrystallized from ethyl acetate/hexanes to afford 116.9 g (71%) of the title compound.
Name
3-[2-(tert-Butoxycarbonylamino-methyl)-phenyl]-acrylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
material
Quantity
161 g
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
170.5 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
7.9 g
Type
catalyst
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step Two
Yield
71%

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